2-[1-(2-Ethoxybenzyl)-2-piperazinyl]ethanol
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Overview
Description
2-[1-(2-Ethoxybenzyl)-2-piperazinyl]ethanol is a chemical compound with the molecular formula C15H24N2O2 It is characterized by the presence of a piperazine ring substituted with an ethoxybenzyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Ethoxybenzyl)-2-piperazinyl]ethanol typically involves the reaction of 2-ethoxybenzyl chloride with piperazine, followed by the addition of ethylene oxide. The reaction conditions often require a solvent such as dichloromethane or toluene, and the process is usually carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature conditions can further enhance the production process, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Ethoxybenzyl)-2-piperazinyl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The ethoxybenzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-[1-(2-Ethoxybenzyl)-2-piperazinyl]acetaldehyde or 2-[1-(2-Ethoxybenzyl)-2-piperazinyl]acetic acid.
Reduction: Formation of 2-[1-(2-Ethoxybenzyl)-2-piperazinyl]ethane.
Substitution: Formation of brominated or nitrated derivatives of the ethoxybenzyl group.
Scientific Research Applications
2-[1-(2-Ethoxybenzyl)-2-piperazinyl]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(2-Ethoxybenzyl)-2-piperazinyl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The ethoxybenzyl group may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(2-Methoxybenzyl)-2-piperazinyl]ethanol
- 2-[1-(2-Propoxybenzyl)-2-piperazinyl]ethanol
- 2-[1-(2-Butoxybenzyl)-2-piperazinyl]ethanol
Uniqueness
2-[1-(2-Ethoxybenzyl)-2-piperazinyl]ethanol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkoxy groups, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-[1-[(2-ethoxyphenyl)methyl]piperazin-2-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-2-19-15-6-4-3-5-13(15)12-17-9-8-16-11-14(17)7-10-18/h3-6,14,16,18H,2,7-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGMTPFFDQKLQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCNCC2CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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